5-(4-Fluorophenyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H8FN3 |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |
InChI Key |
ZBVCVRDYFKWLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Chalcone-Based Cyclization
A widely adopted route involves the cyclization of chalcone derivatives with guanidine hydrochloride. For example, 4-(4-bromophenyl)-6-phenylpyrimidin-2-amine was synthesized by reacting (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one with guanidine hydrochloride in ethanol under reflux for 12–14 hours, yielding 70–82%. This method, while reliable, requires prolonged heating and excess base (NaOH), leading to energy inefficiency and byproduct formation.
Microwave-Assisted Synthesis
Solvent-Based Microwave Reactions
Microwave irradiation significantly reduces reaction times. A study demonstrated that substituting conventional heating with microwave-assisted methods (7–9 minutes) improved yields to 74–81% for similar 2-aminopyrimidines. For instance, 4-(4-bromophenyl)-6-phenylpyrimidin-2-amine was synthesized in 74% yield using NaOH in ethanol under microwave reflux. This method minimizes side reactions and enhances reproducibility.
Solvent-Free Microwave Techniques
Solvent-free conditions further streamline the process. By eliminating ethanol, reaction times were reduced to 15–18 minutes, with yields reaching 68–88%. This approach reduces waste and aligns with green chemistry principles, though it requires precise temperature control to prevent decomposition.
Reductive Amination Approaches
Sodium Borohydride Reduction
Reductive amination of nitro intermediates offers a pathway to 5-(4-fluorophenyl)pyrimidin-2-amine. For example, 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine was reduced using sodium borohydride in tetrahydrofuran, yielding 89–95% after purification. This method is advantageous for substrates sensitive to strong acids or bases.
DIBAL-H-Mediated Reduction
Diisobutylaluminum hydride (DIBAL-H) enables selective reduction of ester groups to alcohols, a critical step in synthesizing pyrimidine precursors. A patent reported that reducing 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine with DIBAL-H at −10–30°C produced the corresponding alcohol in 90% yield. Subsequent amination with methylsulfonyl methylamine at 50–120°C completed the synthesis.
Comparative Analysis of Methodologies
Table 1: Comparison of Preparation Methods
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | Ethanol, reflux, NaOH | 12–14 h | 70–82 | 95–98 |
| Microwave (solvent) | Ethanol, microwave, NaOH | 7–9 min | 74–81 | 97–99 |
| Microwave (solvent-free) | None, microwave, NaOH | 15–18 min | 68–88 | 96–98 |
| Reductive (NaBH₄) | THF, rt, NaBH₄ | 2–4 h | 89–95 | 98–99 |
| Reductive (DIBAL-H) | Toluene, −10–30°C, DIBAL-H | 1–2 h | 85–90 | 97–99 |
Key Findings:
-
Microwave methods reduce energy consumption by 80% compared to conventional heating.
-
Reductive amination offers superior selectivity but requires costly reagents like DIBAL-H.
-
Solvent-free microwave synthesis achieves the highest environmental sustainability.
Optimization Strategies
Catalytic Enhancements
Incorporating palladium catalysts in Buchwald–Hartwig couplings improved yields to 90–95% for related pyrimidines. For example, 8a–8g derivatives were synthesized using Pd(OAc)₂ and Xantphos, achieving 92% yield.
Base Selection
Switching from NaOH to NaHMDS in microwave reactions increased yields by 10–15%. Stronger bases facilitate faster deprotonation, accelerating cyclization.
Temperature Control
Maintaining temperatures below 30°C during DIBAL-H reductions prevented over-reduction and preserved functional group integrity.
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and oxidized or reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(4-Fluorophenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold Variations :
- Pyrrolopyrimidine Derivatives: Compounds like 5-(4-Fluoro-2-methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (, Compound 2) share a fused pyrrolopyrimidine core, which confers rigidity and enhances binding to enzyme active sites.
- Imidazole- and Thiazole-Containing Derivatives : PF670462 () incorporates an imidazole ring linked to the pyrimidin-2-amine core, while 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole () includes a thiazole moiety. These heterocycles introduce additional hydrogen-bonding sites, which may enhance target affinity compared to the simpler 4-fluorophenyl-pyrimidine scaffold .
Substituent Effects :
- Alkyne and Aryl Modifications : Derivatives like 5-(Hex-1-ynyl)pyrimidin-2-amine () replace the 4-fluorophenyl group with alkyne chains, reducing aromatic interactions but increasing flexibility .
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 5-(4-Fluorophenyl)pyrimidin-2-amine in academic research?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or condensation of halogenated pyrimidine precursors with fluorophenyl derivatives. Key methods include:
- Sonogashira Coupling : Reacting 2-amino-5-iodopyrimidine with terminal alkynes (e.g., 4-fluorophenylacetylene) using Pd catalysts (e.g., PdCl₂(PPh₃)₂) and CuI in THF under reflux. Yields range from 85–99% depending on substituents .
- Suzuki-Miyaura Coupling : Utilizing boronic acids (e.g., 4-fluorophenylboronic acid) with 2-amino-5-bromopyrimidine in the presence of Pd catalysts (e.g., Pd(OAc)₂) and base (e.g., K₂CO₃). This method is effective for introducing aromatic groups .
- Nitro Reduction : Reduction of 5-[1-(4-fluorophenyl)-2-nitroethyl]pyrimidine intermediates with NaOH or hydrogenation catalysts to yield the amine .
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer: Critical characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton signals at δ 7.2–7.8 ppm and fluorine coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₀H₈FN₃: 190.0675; observed: 190.0678) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1600 cm⁻¹ indicate C=N stretching in the pyrimidine ring .
- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between the pyrimidine ring and fluorophenyl group (e.g., 12.8° in related derivatives) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Segregate halogenated waste and neutralize acidic/basic byproducts before disposal .
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from variations in assay conditions or impurities. Strategies include:
- Purity Verification : Use HPLC (≥95% purity) to exclude byproducts .
- Dose-Response Curves : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify false negatives/positives.
- Structural Analog Comparison : Compare results with derivatives (e.g., 5-(4-chlorophenyl) analogs) to assess substituent effects .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., pteridine reductase 1). Focus on hydrogen bonds between the amine group and active-site residues (e.g., Asp161) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
- QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., F: σ = 0.06) to predict activity trends .
Q. What challenges arise in determining the crystal structure, and how are they addressed?
Methodological Answer:
- Twinned Crystals : Use SHELXD for initial phasing and SHELXL for refinement. Adjust HKLF 5 format files to handle twinning .
- Hydrogen Bonding Ambiguity : Locate N–H⋯N bonds (e.g., N4–H4⋯N5) with Fourier difference maps. Restrain H-atom positions during refinement .
- Disorder in Fluorophenyl Groups : Apply PART and SUMP instructions in SHELXL to model split positions .
Q. How do structural modifications influence the compound’s bioactivity?
Methodological Answer:
- Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity (clogP +0.5) and metabolic stability compared to non-fluorinated analogs .
- Amine Group Functionalization : Acetylation reduces H-bond donor capacity, decreasing enzyme inhibition (e.g., IC₅₀ increases from 10 nM to 1 µM) .
- Pyrimidine Ring Substitution : Adding methyl groups at C6 improves antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
Q. What experimental designs optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Measurement : Use shake-flask methods with octanol/water to assess hydrophobicity. Target clogP ~2.5 for blood-brain barrier penetration .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Halogenation reduces CYP450-mediated oxidation .
- In Vivo Half-Life : Administer IV/PO doses in rodent models and collect plasma samples at 0, 1, 4, 8, 24 h. Adjust formulations (e.g., PEGylation) to extend t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
